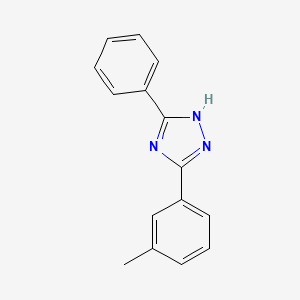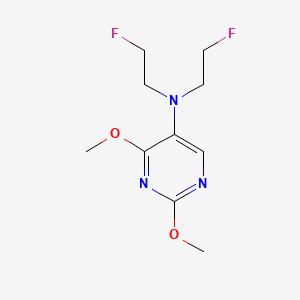![molecular formula C14H14N4O B12917707 Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-04-7](/img/structure/B12917707.png)
Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- is a complex organic compound that features a pyrimidine ring substituted with an amino group and a phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenylethynyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacking the pyrimidine ring and phenylethynyl group.
Phenylethynyl-terminated imide oligomers: These compounds share the phenylethynyl group but have different core structures and applications.
Uniqueness
Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- is unique due to its combination of a pyrimidine ring, amino group, and phenylethynyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
393856-04-7 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
2-[[2-amino-5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14N4O/c15-14-17-10-12(13(18-14)16-8-9-19)7-6-11-4-2-1-3-5-11/h1-5,10,19H,8-9H2,(H3,15,16,17,18) |
Clave InChI |
WOCLSJPAICEROF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CN=C(N=C2NCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


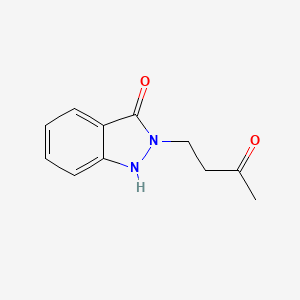
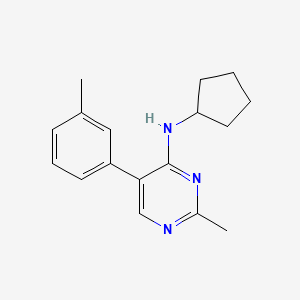
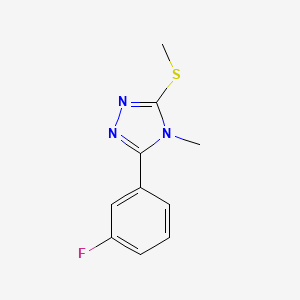

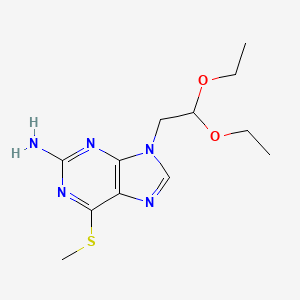

![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)

![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)


